

ATP-Red 1: A Technical Guide to Biocompatibility and Cytotoxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

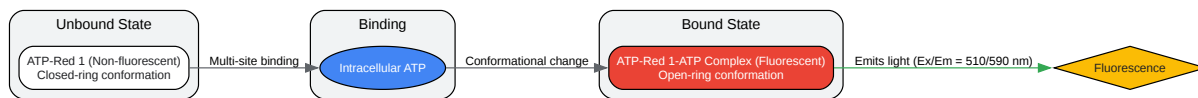
Introduction

ATP-Red 1 is a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP) concentrations in living cells.[1][2] Its ability to provide a "turn-on" fluorescent response to ATP makes it a valuable tool for studying cellular metabolism and energy status.[3] This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of **ATP-Red 1**, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Principles of ATP-Red 1

ATP-Red 1 is a multisite-binding, switchable fluorescent probe.[1][4] In its unbound state, the molecule exists in a non-fluorescent, closed-ring form. Upon encountering ATP, the probe undergoes a conformational change due to multi-site interactions with the amine, phosphate, and ribose moieties of the ATP molecule. This interaction leads to the opening of the ring structure, resulting in a significant increase in fluorescence intensity. The probe primarily localizes within the mitochondria, the powerhouse of the cell and the primary site of ATP synthesis.

Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of **ATP-Red 1** fluorescence activation upon binding to ATP.

Biocompatibility and Cytotoxicity Profile

Existing studies indicate that **ATP-Red 1** possesses good biocompatibility and cell membrane permeability. The primary method for assessing its impact on cell health has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.

Quantitative Data Summary

The following table summarizes the key quantitative findings from biocompatibility and cytotoxicity studies on **ATP-Red 1**.

Parameter	Cell Lines	Concentration Range	Exposure Time	Effect on Cell Viability	Citation
Cell Viability (MTT Assay)	OSCC, HeLa	1 - 8 μ M	3 and 24 hours	No significant effect	
Working Concentration	Various	2.5 - 10 μ M	15 - 30 minutes	N/A (for imaging)	

Note: No significant cytotoxicity has been reported at the recommended working concentrations for live-cell imaging. The safety data sheet for **ATP-Red 1** does not classify it as a hazardous substance. Long-term cytotoxicity studies (beyond 24 hours) and investigations

across a broader range of primary and non-cancerous cell lines are limited in the current literature.

Experimental Protocols

Cell Staining with **ATP-Red 1**

This protocol details the steps for staining live cells with **ATP-Red 1** for fluorescence microscopy.

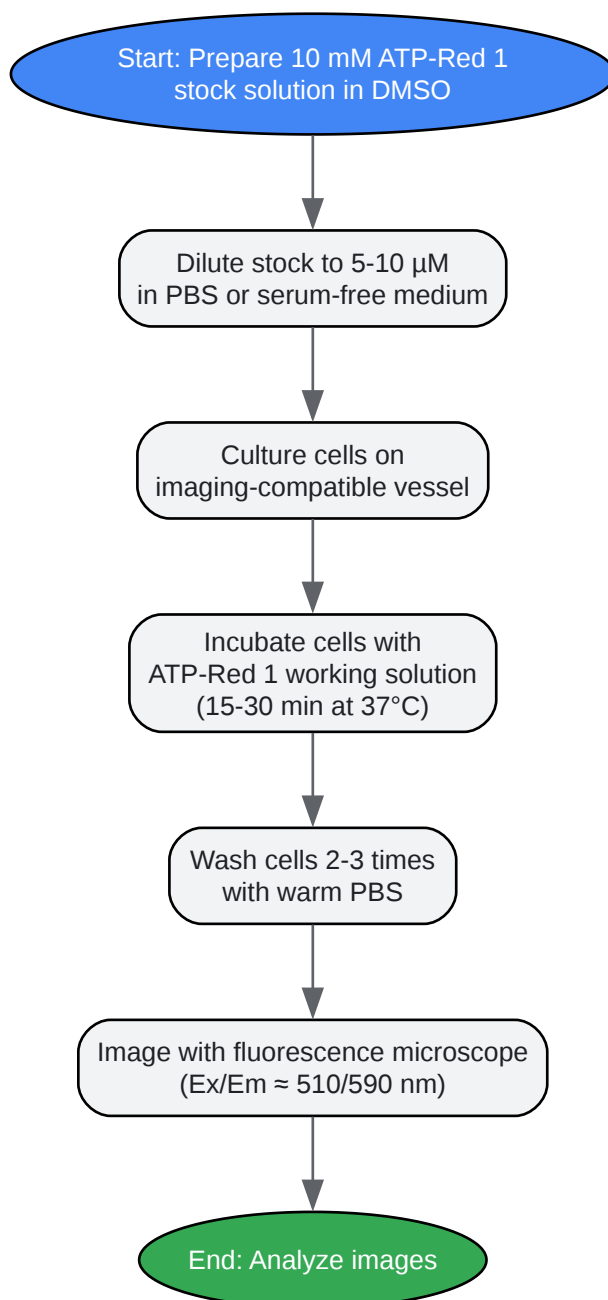
Materials:

- **ATP-Red 1**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or serum-free cell culture medium
- Live cells in culture
- Fluorescence microscope with appropriate filters (Ex/Em \approx 510/590 nm)

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **ATP-Red 1** in high-quality DMSO. Aliquot and store at -20°C or -80°C , protected from light. Avoid repeated freeze-thaw cycles.
- **Working Solution Preparation:** Immediately before use, dilute the **ATP-Red 1** stock solution to a final working concentration of 5-10 μM in PBS or serum-free cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.
- **Cell Preparation:** Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate).
- **Staining:** Remove the cell culture medium and wash the cells once with PBS. Add the **ATP-Red 1** working solution to the cells.
- **Incubation:** Incubate the cells at 37°C for 15 to 30 minutes, protected from light.

- Washing: Remove the staining solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess probe.
- Imaging: Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 590 nm, respectively.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for staining live cells with **ATP-Red 1**.

Cytotoxicity Assessment using MTT Assay

This protocol provides a method to evaluate the potential cytotoxicity of **ATP-Red 1**.

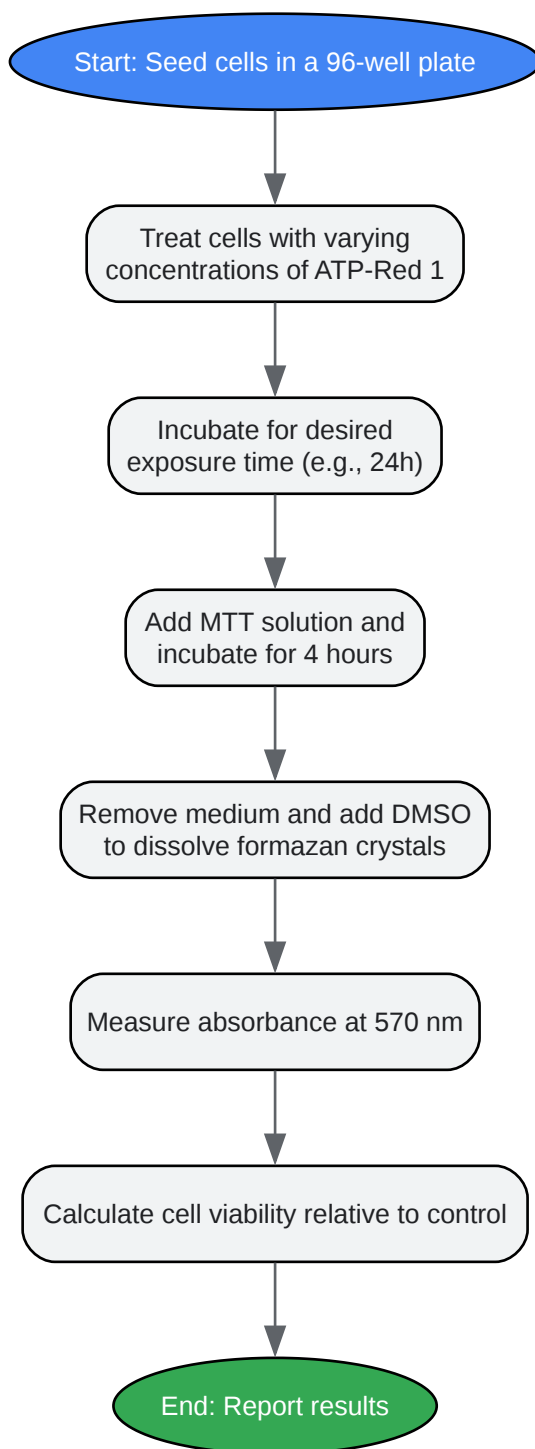
Materials:

- **ATP-Red 1**
- Cell line of interest (e.g., OSCC, HeLa)
- Complete cell culture medium
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO or solubilization buffer
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere and grow for 3 to 24 hours.
- **Treatment:** Prepare serial dilutions of **ATP-Red 1** in complete cell culture medium (e.g., 1, 2, 4, 8 μ M). Remove the existing medium from the cells and add the different concentrations of **ATP-Red 1**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **ATP-Red 1** concentration) and a no-cell control (medium only).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

- Solubilization: Carefully remove the medium containing MTT. Add 100 μ L of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with gentle shaking.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.
- Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the cytotoxicity of **ATP-Red 1** using an MTT assay.

Conclusion

Based on the available data, **ATP-Red 1** is a biocompatible fluorescent probe with low cytotoxicity at the recommended concentrations for live-cell imaging. The provided protocols offer a starting point for its application and for the assessment of its effects on cell viability. As with any reagent, it is recommended that researchers optimize the staining conditions for their specific cell type and experimental setup. Further investigation into the long-term effects and the impact on a wider variety of cell lines would provide a more comprehensive understanding of its biocompatibility profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-Red 1 - tcsc0035407 - Taiclone [taiclone.com]
- To cite this document: BenchChem. [ATP-Red 1: A Technical Guide to Biocompatibility and Cytotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560525#biocompatibility-and-cytotoxicity-of-atp-red-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com